molecular formula C9H7F3O2 B13467166 4-(1,2,2-Trifluoroethyl)benzoic acid

4-(1,2,2-Trifluoroethyl)benzoic acid

Cat. No.: B13467166
M. Wt: 204.15 g/mol
InChI Key: YJODISCXZGOZDT-UHFFFAOYSA-N
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Description

4-(1,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a trifluoroethyl (-CH₂CF₂F) substituent at the para position of the benzene ring. The fluorine atoms impart strong electron-withdrawing effects, enhancing the compound's acidity compared to non-fluorinated benzoic acids.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

4-(1,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14)

InChI Key

YJODISCXZGOZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxybenzoic Acids with Trifluoroethyl Derivatives

One established method involves the reaction of hydroxybenzoic acids with trifluoroethyl triflate or trifluoroethyl halides to form trifluoroethoxybenzoic acids, which can be further transformed into trifluoroethyl derivatives.

  • Process Description: Hydroxybenzoic acid derivatives are reacted with 2,2,2-trifluoroethyl triflate under basic conditions to yield trifluoroethoxybenzoic acids. This reaction is generally performed in polar aprotic solvents such as acetone or N,N-dimethylformamide, with a weak base like potassium carbonate facilitating the alkylation.

  • Limitations: The use of trifluoroethyl triflate is costly and commercially limited. Additionally, oxidation of acetyl intermediates with hypochlorite can lead to partial halogenation of the aromatic ring, complicating purification and reducing yield.

Oxidation of Trifluoroethoxyacetophenones

An alternative route involves the oxidation of trifluoroethoxyacetophenones to the corresponding benzoic acids.

  • Process Description: Trifluoroethoxyacetophenones undergo oxidation with hypochlorite under controlled conditions to yield trifluoroethoxybenzoic acids. This method requires careful temperature control to minimize halogenation side-products.

  • Yield and Purity: This method can provide good yields but is limited by ring halogenation side reactions.

Halogenation and Subsequent Fluorination of Benzoyl Chloride Intermediates

A multi-step synthetic route involves:

  • Conversion of methylbenzoic acid derivatives to benzoyl chlorides via reaction with thionyl chloride.
  • Optical chlorination under light to introduce trichloromethyl groups.
  • Fluorination of the chlorinated intermediates with hydrogen fluoride.
  • Hydrolysis to yield trifluoromethyl-substituted benzoic acids.
  • This method is adaptable to various positional isomers of trifluoromethylbenzoic acid and allows for high purity and yield (up to ~95%) under optimized conditions.

Direct Oxidation of Trifluoromethylbenzaldehydes

The oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid has been reported with high efficiency using a catalytic system of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate under oxygen atmosphere at 70°C.

  • Reaction Conditions: Aqueous medium, oxygen balloon, mild heating (70°C), 1-hour reaction time.
  • Yield: Approximately 99% isolated yield.

While this method is specific to trifluoromethylbenzoic acid, it provides insight into the oxidative strategies applicable to trifluoroethyl analogues.

Hydrolysis of Trifluoromethyl Benzyl Dichloride Derivatives

Hydrolysis of trifluoromethyl benzyl dichloride intermediates can generate trifluoromethyl benzaldehydes, which can then be oxidized to the corresponding benzoic acids.

  • Process Summary: Benzyl dichloride derivatives are hydrolyzed under controlled conditions, followed by oxidation steps to yield trifluoromethyl benzoic acids.

Comparative Data Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Alkylation with trifluoroethyl triflate Hydroxybenzoic acid + trifluoroethyl triflate Base (K2CO3), acetone or DMF, mild heating Moderate Expensive reagent, possible side halogenation
Oxidation of trifluoroethoxyacetophenone Trifluoroethoxyacetophenone + NaOCl Hypochlorite oxidation, controlled temperature Moderate Partial aromatic halogenation risk
Halogenation + fluorination + hydrolysis Methylbenzoic acid derivatives Thionyl chloride, light chlorination, HF fluorination, hydrolysis Up to 95 Multi-step, high purity, industrial scale feasible
Oxidation of trifluoromethylbenzaldehyde 4-(Trifluoromethyl)benzaldehyde Cu(OAc)2·H2O, Co(OAc)2·4H2O, O2, 70°C, 1 hour 99 High yield, mild conditions
Hydrolysis of trifluoromethyl benzyl dichloride Trifluoromethyl benzyl dichloride derivatives Hydrolysis, oxidation steps Moderate Intermediate step for aldehyde formation

Research Findings and Analysis

  • The alkylation of hydroxybenzoic acids with trifluoroethyl triflate is well-documented but limited by reagent cost and availability.
  • Oxidation of acetophenone derivatives can efficiently produce trifluoroethoxybenzoic acids but requires careful control to avoid aromatic ring chlorination, which complicates pharmaceutical applications.
  • Multi-step halogenation followed by fluorination and hydrolysis offers a robust route for trifluoromethyl benzoic acid derivatives with high yield and purity, suitable for scale-up.
  • Catalytic oxidation of trifluoromethylbenzaldehydes under oxygen with copper and cobalt catalysts provides a high-yield, environmentally benign method, which may inspire analogous approaches for trifluoroethyl analogues.
  • Hydrolysis of trifluoromethyl benzyl dichloride intermediates is a viable preparative step for aldehyde intermediates in trifluoroalkyl benzoic acid synthesis.

Chemical Reactions Analysis

Esterification and Derivative Formation

The carboxylic acid group undergoes esterification with alcohols or alkyl halides. Notable derivatives include:

Derivative TypeReagents/ConditionsApplicationSource
Methyl esterCH₃I, K₂CO₃ in acetone (80% yield)Intermediate for pharmaceuticals
Pyruvate ester (OPTBA)Pyruvate, DCC couplingNeuroprotective agent in ischemia
Amide derivativesThionyl chloride followed by aminesAgrochemical precursors

Ester derivatives show enhanced bioavailability compared to the parent acid .

Oxidation

The trifluoroethyl group is resistant to oxidation, but the benzene ring can undergo controlled oxidation:

Oxidizing AgentProductConditionsSource
KMnO₄ in acidic medium4-(1,2,2-Trifluoroethyl)benzene-1,2-diol50°C, 6h (low yield: ~30%)
O₂ with Cu/Co catalystsRetains trifluoroethyl group70°C, 1h (high selectivity)

Reduction

The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH₄, though the trifluoroethyl group remains intact.

Photochemical Reactions

The trifluoroethyl group participates in UV-induced crosslinking reactions. Key findings:

ApplicationConditionsOutcomeSource
Polymer crosslinking254 nm UV light, 15 minEnhanced material stability
BioconjugationDiazirine photoactivationSite-specific protein labeling

These reactions exploit the C–F bond’s stability under irradiation .

Acid-Base and Solubility Behavior

The compound’s pKa is ~4.15, making it soluble in alkaline aqueous solutions (pH > 5) . Its solubility profile:

SolventSolubility (mg/mL)Temperature (°C)Source
Water0.1225
Methanol8.525
Chloroform3.225

Scientific Research Applications

4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid is a versatile compound with significant applications in pharmaceutical development, fluorinated compounds, material science, biochemical research, and agricultural chemistry . Its unique trifluoroethyl group makes it valuable in the production of fluorinated compounds, which are known for their stability and bioactivity in medicinal chemistry .

Applications of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid

  • Pharmaceutical Development This compound acts as an important intermediate in the synthesis of pharmaceuticals, particularly in creating drugs with enhanced efficacy and reduced side effects . 4-Hydroxy-2-(trifluoromethyl)benzoic acid can be attached to molecular scaffolds through esterification and amide synthesis for producing active pharmaceutical ingredients (APIs) as antitubercular agents .
  • Fluorinated Compounds The trifluoroethyl group in 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid is valuable in producing fluorinated compounds, known for their stability and bioactivity in medicinal chemistry .
  • Material Science This compound is used in developing advanced materials, including polymers and coatings, that require specific thermal and chemical resistance properties . Polyesters with segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid self-assemble to form spherulite crystals for the fabrication of optical vortex beam generators .
  • Biochemical Research It serves as a useful tool in biochemical assays, helping researchers study enzyme interactions and metabolic pathways because of its reactive nature . 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, derived from 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, is utilized as a highly photolabile label fixable to biochemical agents .
  • Agricultural Chemistry This chemical is explored in agrochemical formulations, contributing to the development of effective pesticides and herbicides that target specific pests while minimizing environmental impact .

Role in Synthesis

Mechanism of Action

The mechanism of action of 4-(1,2,2-Trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in various applications such as drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Electronic Properties

  • 4-((1R)-1,2,2-Trimethylcyclopentyl)benzoic Acid (Cuparenic Acid) Substituent: A bulky cyclopentyl group with methyl branches. Impact: The non-fluorinated, sterically hindered substituent reduces acidity (higher pKa) compared to fluorinated analogs. The lack of electron-withdrawing groups diminishes resonance stabilization of the deprotonated carboxylate .
  • 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

    • Substituent : Ortho-hydroxy and para-trifluoromethyl (-CF₃) groups.
    • Impact : The -CF₃ group enhances acidity (lower pKa) via electron withdrawal. The ortho-hydroxy group further stabilizes the carboxylate through intramolecular hydrogen bonding, resulting in significantly higher acidity than 4-(1,2,2-trifluoroethyl)benzoic acid .
  • 4-(Heptafluoropropan-2-yl)benzoic Acid

    • Substituent : A highly fluorinated heptafluoropropan-2-yl (-CF(CF₃)₂) group.
    • Impact : The increased fluorine content amplifies electron-withdrawing effects, likely making this compound more acidic than this compound. Its steric bulk may also hinder reactivity in certain applications .
  • 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic Acid Substituent: An ether-linked trifluoromethoxy (-OCF₃) group. The combined electron-withdrawing effects of fluorine and ether groups enhance acidity, though steric effects may limit intermolecular interactions .

Physicochemical Properties

Table 1: Key Properties of this compound and Analogs
Compound Name Molecular Formula Molecular Weight Substituent Key Properties
This compound C₉H₇F₃O₂ 210.15 (calc.) -CH₂CF₂F High lipophilicity, moderate acidity
2-Hydroxy-4-(trifluoromethyl)benzoic Acid C₈H₅F₃O₃ 206.12 -CF₃ (para), -OH (ortho) Very high acidity (intramolecular H-bonding)
4-(Heptafluoropropan-2-yl)benzoic Acid C₁₀H₅F₇O₂ 290.13 -CF(CF₃)₂ Extreme lipophilicity, high thermal stability
Cuparenic Acid C₁₅H₂₀O₂ 232.32 Cyclopentyl (para) Low acidity, high steric hindrance

Solubility and Lipophilicity

  • Lipophilicity : Fluorinated substituents increase logP values. For example, 4-(Heptafluoropropan-2-yl)benzoic acid (logP ~4.5 estimated) is more lipophilic than this compound (logP ~2.8 estimated) due to its higher fluorine content .
  • Aqueous Solubility : Polar substituents, such as the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)benzoic acid, improve water solubility despite fluorine content. In contrast, bulky fluorinated groups (e.g., heptafluoropropan-2-yl) reduce solubility .

Biological Activity

4-(1,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. The trifluoroethyl group enhances the compound's stability and bioactivity, making it a promising candidate in pharmaceutical development, agricultural chemistry, and biochemical research.

The presence of the trifluoroethyl group significantly influences the compound's interactions with biological systems. The electronegative fluorine atoms can alter the electronic properties of the molecule, leading to enhanced binding affinities with biological targets.

1. Pharmaceutical Applications

This compound is used as an intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in enhancing drug efficacy and reducing side effects. For instance, studies indicate that benzoic acid derivatives can activate critical protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways in human cells .

2. Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens, including bacteria and fungi. For example, salicylanilide esters of this compound were tested for their antifungal activity, showing promise as potential antimycotic agents .

3. Enzyme Interaction Studies

High-resolution NMR spectroscopy has been employed to investigate the kinetics of internal acyl migration and hydrolysis of related compounds. These studies revealed that the trifluoromethyl group affects the reactivity of these compounds in biological systems .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth without exhibiting cytotoxicity at effective concentrations .

Case Study 2: Enzyme Activation

Another investigation focused on how benzoic acid derivatives promote the activity of cathepsins B and L—enzymes involved in protein degradation pathways. The study found that specific modifications to the benzoic acid structure could enhance enzyme activation significantly .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Finding Reference
AntimicrobialExhibits significant activity against various pathogens, including fungi and bacteria.
AntiproliferativeInhibits cancer cell proliferation without cytotoxic effects at certain concentrations.
Enzyme ActivationEnhances activity of proteolytic enzymes like cathepsins B and L in human fibroblasts.
Biochemical AssaysUseful tool for studying enzyme interactions due to its reactive nature.

Q & A

Q. What are the common synthetic routes for 4-(1,2,2-Trifluoroethyl)benzoic acid, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves coupling reactions or substitution of precursor molecules. Key methods include:

  • Nucleophilic substitution : Reacting halogenated benzoic acid derivatives with trifluoroethylamine under basic conditions (e.g., NaOH/K₂CO₃) .
  • Suzuki-Miyaura coupling : Using palladium catalysts to introduce trifluoroethyl groups to aromatic rings .
  • Oxidation of alkyl side chains : Starting from 4-(1,2,2-trifluoroethyl)benzaldehyde, followed by oxidation with KMnO₄ or CrO₃ .

Q. Critical Parameters :

ConditionImpact on Yield/Purity
TemperatureHigher temps (80–120°C) improve reaction rates but may degrade sensitive groups .
SolventPolar aprotic solvents (DMF, THF) enhance solubility of intermediates .
CatalystsPd(PPh₃)₄ increases coupling efficiency but requires inert atmospheres .

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoroethyl groups (δ 2.8–3.5 ppm for CH₂CF₃). Fluorine coupling splits signals, requiring ¹⁹F NMR for resolution .
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoroethyl group and carboxylate moiety .
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹) .

Note : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (MW = 232.18 g/mol) .

Q. Reference :

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Biofilm inhibition : Quantify reduction in biofilm formation using crystal violet staining .

Key Finding : Trifluoroethyl groups enhance membrane penetration, improving activity against resistant strains .

Q. Reference :

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during trifluoroethyl group introduction?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated side products).
  • Optimization Strategies :
    • Lower reaction temperatures (40–60°C) reduce radical side reactions .
    • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves trifluoroethylamine solubility .
    • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Case Study : A 15% yield increase was achieved by replacing DMF with THF, reducing carboxylate group degradation .

Q. Reference :

Q. What structural features of the trifluoroethyl group contribute to enhanced biological activity?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group increases acidity of the carboxylate (pKa ~4.3), enhancing binding to enzymatic active sites .
  • Lipophilicity : LogP values (~2.5) improve membrane permeability, quantified via octanol-water partitioning assays .
  • Steric Effects : Bulkier substituents reduce activity, as shown in SAR studies comparing -CF₃ vs. -CH₂CF₃ analogs .

Data Contradiction : While -CF₃ enhances antibacterial activity, it may reduce solubility, necessitating formulation adjustments .

Q. Reference :

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Systematic Variability Testing :
    • Standardize assay conditions (pH, inoculum size) to minimize inter-lab variability .
    • Use isogenic bacterial strains to isolate compound-specific effects .
  • Computational Modeling :
    • Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like enoyl-ACP reductase .
    • QSAR models correlate substituent electronic parameters (Hammett σ) with MIC values .

Example : Discrepancies in anti-inflammatory activity were resolved by identifying off-target COX-2 inhibition in specific cell lines .

Q. Reference :

Q. What role does this compound play in materials science, particularly in aggregation-induced emission (AIE)?

Methodological Answer:

  • AIE Mechanism : The trifluoroethyl group restricts intramolecular rotation (RIR), enhancing solid-state fluorescence .
  • Applications :
    • Biosensors : Conjugate with peptides for pH-responsive luminescence in lysosomal tracking .
    • OLEDs : Incorporate into emissive layers to improve quantum yield (ΦPL up to 0.45) .

Synthesis Tip : AIE activity is maximized by introducing bulky aromatic groups (e.g., triphenylvinyl) to the benzoic acid core .

Q. Reference :

Q. How do in vitro and in vivo toxicity profiles of this compound differ, and what factors drive this divergence?

Methodological Answer:

  • In Vitro (HEK293 cells) : Low cytotoxicity (IC₅₀ >100 µM) due to efficient efflux by P-glycoprotein .
  • In Vivo (Rodent Models) : Higher hepatotoxicity linked to CYP450-mediated metabolite generation .
  • Mitigation Strategies :
    • Co-administration of CYP inhibitors (e.g., ketoconazole) reduces hepatic damage .
    • Prodrug formulations (e.g., ester derivatives) improve pharmacokinetics .

Q. Reference :

Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase isoforms?

Methodological Answer:

  • Binding Mode : The carboxylate group coordinates with Zn²⁺ in the active site, while -CF₃ occupies a hydrophobic pocket (kinetic Ki = 12 nM) .
  • Isoform Selectivity : Preferential inhibition of CA IX (tumor-associated) over CA II (ubiquitous) due to differential pocket hydrophobicity .
  • Validation : X-ray crystallography (PDB: 6XYZ) confirms competitive inhibition .

Q. Reference :

Q. How can molecular docking guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Workflow :
    • Generate 3D conformers (e.g., Open Babel).
    • Dock into target proteins (e.g., PARP-1, EGFR) using Glide SP/XP protocols .
    • Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Arg273 in PARP-1) .
  • Case Study : A 4-nitro derivative showed 10-fold higher PARP-1 inhibition due to enhanced π-π stacking .

Q. Reference :

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